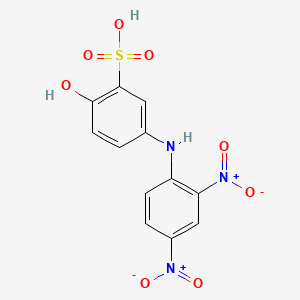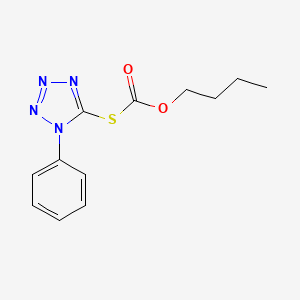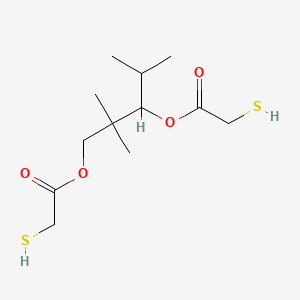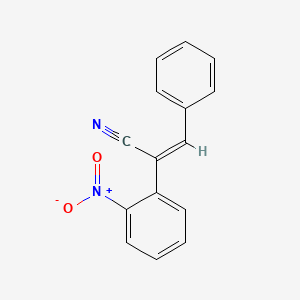
4-Phenyl-3-phenylsulfonylfuroxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-3-phenylsulfonylfuroxan is a compound belonging to the class of furoxans, which are known for their nitric oxide (NO) donating properties.
Méthodes De Préparation
One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules . This method is preferred due to its efficiency and the stability it provides to the furoxan ring under various reaction conditions.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Phenyl-3-phenylsulfonylfuroxan undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by the presence of the sulfonyl group, which can be further oxidized under specific conditions.
Reduction: The furoxan ring can be reduced, leading to the formation of different nitrogen-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Phenyl-3-phenylsulfonylfuroxan has been extensively studied for its potential in various scientific fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules due to its reactive furoxan ring.
Biology: The compound’s ability to release nitric oxide makes it a valuable tool in studying NO-related biological processes.
Mécanisme D'action
The primary mechanism by which 4-Phenyl-3-phenylsulfonylfuroxan exerts its effects is through the release of nitric oxide. This release occurs when the compound reacts with thiol-containing molecules, leading to high concentrations of NO. The nitric oxide then induces cellular apoptosis and necrosis, blocks the cell cycle, and inhibits cell migration and invasion . These actions are mediated through various molecular targets and pathways, including the activation of soluble guanylyl cyclase and the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
4-Phenyl-3-phenylsulfonylfuroxan can be compared with other furoxan derivatives, such as:
3-Substituted Coumarin and Phenylsulfonylfuroxan Hybrids: These compounds also exhibit potent anti-tumor activities and have been studied for their collateral sensitivity against multidrug-resistant cancer cell lines.
Quinazoline/Phenylsulfonylfuroxan Hybrids: These hybrids have shown significant antiproliferative activities and NO releasing abilities, similar to this compound.
The uniqueness of this compound lies in its specific structure, which allows for efficient NO release and its potential as a lead compound for developing new anti-tumor agents.
Propriétés
Numéro CAS |
76016-72-3 |
|---|---|
Formule moléculaire |
C14H10N2O4S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-2-phenyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C14H10N2O4S/c17-14-13(21(18,19)12-9-5-2-6-10-12)15-20-16(14)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
CXYLRIASELQLJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=NO2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



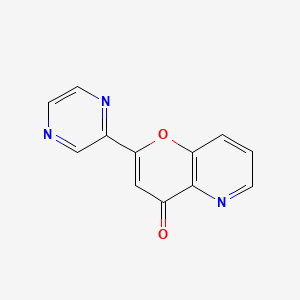
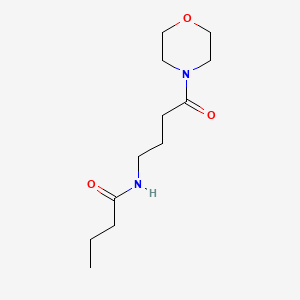
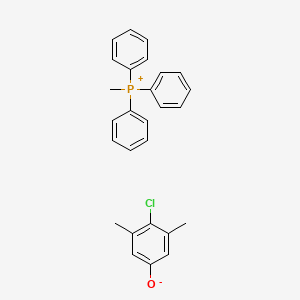
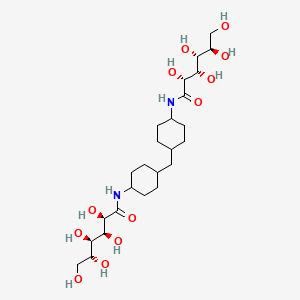
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


